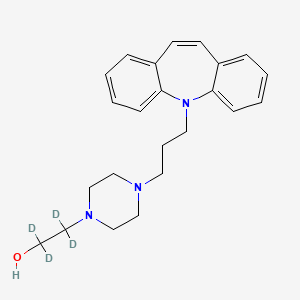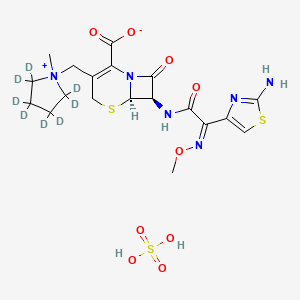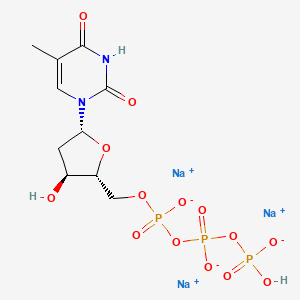
Opipramol-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Opipramol-d4, also known as Ensidon-d4, is the deuterium-labeled version of Opipramol . It is a stable isotope where heavy isotopes of hydrogen, carbon, and other elements have been incorporated into the drug molecules, primarily as tracers for quantitation during the drug development process .
Molecular Structure Analysis
Opipramol-d4 has a molecular formula of C23H29N3O . The exact mass is 367.256169541 g/mol and the monoisotopic mass is also 367.256169541 g/mol . The compound has a complexity of 448 and contains 4 isotope atoms .Chemical Reactions Analysis
A study on the stability of Opipramol (the non-deuterated form) revealed a three-process degradation, all processes being determined by both physical transformations and chemical reactions .Physical And Chemical Properties Analysis
Opipramol-d4 has a molecular weight of 367.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 6 .Wissenschaftliche Forschungsanwendungen
Management of Sleep Bruxism
Opipramol-d4, as a deuterated form of Opipramol, is used in research related to sleep bruxism (SB) management. Studies aim to reduce the number and magnitude of bruxism episodes per hour of sleep, thereby mitigating the negative clinical consequences. Opipramol acts primarily as a sigma receptor agonist . Research involving Opipramol-d4 can provide insights into the pharmacokinetics and dynamics of the drug, potentially leading to improved therapeutic strategies for SB.
Antidepressant and Anxiolytic Applications
As an atypical tricyclic antidepressant, Opipramol-d4 is utilized in research for its antidepressant and anxiolytic properties. It does not act as a monoamine reuptake inhibitor but has a high affinity for sigma receptors. This unique mechanism is of interest in the development of new treatments for anxiety and depression, especially in relation to substance use disorders .
Thermal Stability and Kinetic Studies
Opipramol-d4 is valuable in studies focused on the thermal stability and kinetics of pharmaceutical compounds. Research on Opipramol dihydrochloride’s thermal stability in an oxidative atmosphere can inform the development of more stable drug formulations. The kinetic evaluation of Opipramol-d4 can reveal the degradation processes and physical transformations that occur at different temperatures .
Pharmacotherapy of Generalized Anxiety Disorder
The deuterated variant of Opipramol is significant in the pharmacotherapy research of generalized anxiety disorder (GAD). By studying Opipramol-d4, researchers can gain a better understanding of the drug’s efficacy, dosage optimization, and side effect profile, which can lead to more effective treatments for GAD .
Somatic Symptom Disorder Treatment
Research involving Opipramol-d4 also extends to the treatment of somatic symptom disorder. The compound’s effects on the sigma receptors make it a candidate for alleviating the psychological distress associated with somatic symptoms. Studies on Opipramol-d4 can help refine dosing regimens and therapeutic approaches for this condition .
Calibration Standards in Chromatography
Opipramol-d4 serves as a calibration standard in ion-exchange chromatography (IC) applications. Its use in environmental or food analysis ensures the accuracy and quality control of chromatographic measurements. The deuterated form provides a stable reference point for the quantification of Opipramol in various samples .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]-1,1,2,2-tetradeuterioethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26/h1-4,6-11,27H,5,12-19H2/i18D2,19D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZFUWZUGRBMHL-AUZVCRNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Opipramol-d4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]methyl)-1,3-benzoxazol-3-ium diiodide](/img/structure/B1146665.png)
![2-(7-Ethoxy-8-oxabicyclo[3.2.1]octan-2-ylidene)malononitrile](/img/structure/B1146667.png)



